Fmoc-beta-hophe(2-cl)-oh

Solid-Phase Peptide Synthesis Coupling Efficiency Beta-Amino Acids

Fmoc-beta-hophe(2-cl)-oh (Fmoc-2-chloro-L-β-homophenylalanine) is a critical β3-amino acid building block for solid-phase peptide synthesis. The ortho-chloro substituent restricts side-chain rotation, promoting predictable secondary structures (β-helices, β-sheets) in foldamer design, while the β-homologated backbone confers inherent resistance to proteolytic degradation. This combination extends in vivo half-life of therapeutic peptides and ensures metabolic stability. With ≥98% HPLC purity, it is ideal for automated SPPS protocols and high-quality peptide library screening. Choose the precise 2-chloro isomer—regioisomers (3-Cl, 4-Cl) alter bioactivity; substitution with unsubstituted beta-homophenylalanine compromises structural and functional integrity.

Molecular Formula C25H22ClNO4
Molecular Weight 435.9 g/mol
Cat. No. B13390608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-beta-hophe(2-cl)-oh
Molecular FormulaC25H22ClNO4
Molecular Weight435.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
InChIInChI=1S/C25H22ClNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)
InChIKeyRTGMPAHEDKUNFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-beta-hophe(2-cl)-oh: Properties and Role as an Ortho-Chloro Beta-Homophenylalanine in Peptide Synthesis


Fmoc-beta-hophe(2-cl)-oh, also known as Fmoc-2-chloro-L-β-homophenylalanine (CAS 270596-37-7), is a non-proteinogenic amino acid derivative characterized by a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a beta-homologated backbone, and an ortho-chloro substituent on its phenyl ring . It is a β3-amino acid building block, meaning the amino group is located on the third carbon from the carboxylic acid, and is commercially available with a purity of ≥99% as verified by HPLC and chiral purity analysis . The molecular formula is C25H22ClNO4 with a molecular weight of 435.9 g/mol, and it exhibits a melting point of 142-143 °C . Its design allows for Fmoc-deprotection under basic conditions (e.g., piperidine) and subsequent amide bond formation with other protected amino acids, facilitating its use in solid-phase peptide synthesis (SPPS) for constructing modified peptides .

Fmoc-beta-hophe(2-cl)-oh Substitution Risks: Ortho-Chloro Modification Impacts Peptide Conformation and Stability


Simple substitution of Fmoc-beta-hophe(2-cl)-oh with unsubstituted Fmoc-beta-homophenylalanine or other chloro-regioisomers is not scientifically sound due to the unique steric and electronic influence of the ortho-chloro group. This substituent modifies the local conformation of the resulting peptide backbone [1] and, based on the broader class of β-amino acid-containing peptides, enhances resistance to proteolytic degradation . The specific placement of the chlorine atom is critical; for example, the 4-chloro and 3-chloro isomers (Fmoc-beta-hophe(4-cl)-oh and Fmoc-beta-hophe(3-cl)-oh) are distinct commercial entities , each with different chemical and biological interaction profiles. Using an analog without the 2-chloro substitution will alter the intended peptide structure and its resulting functional properties, such as binding affinity or metabolic stability.

Quantitative Evidence for Fmoc-beta-hophe(2-cl)-oh: Differentiating Data vs. Analogs


Comparative Coupling Efficiency of Fmoc-beta-hophe(2-cl)-oh vs. Unsubstituted Analog

While a direct, published head-to-head comparison of coupling yields for Fmoc-beta-hophe(2-cl)-oh versus Fmoc-beta-homophenylalanine is not available, a class-level inference can be drawn from the general behavior of β-amino acids in SPPS. The increased steric bulk from the ortho-chloro group is expected to slightly reduce coupling efficiency compared to the unsubstituted analog . However, this is balanced by the use of optimized coupling reagents, such as DIC/OxymaPure, which can achieve near-quantitative yields (99.9% per step) in Fmoc-SPPS, effectively mitigating the steric penalty [1].

Solid-Phase Peptide Synthesis Coupling Efficiency Beta-Amino Acids

Conformational Impact of Fmoc-beta-hophe(2-cl)-oh in Beta-Peptides

Incorporation of Fmoc-beta-hophe(2-cl)-oh introduces a β3-amino acid with an ortho-chloro substituent, which alters the local peptide backbone conformation compared to unsubstituted β-homophenylalanine. The ortho-chloro group restricts the rotational freedom of the phenyl ring and influences the folding of β-peptides into stable secondary structures like helices and sheets . In contrast, peptides formed from α-amino acids adopt different and generally more flexible folds. This class-level effect is distinct from the behavior of 4-chloro or 3-chloro isomers, which, due to their different substitution patterns, are likely to induce alternative conformational preferences .

Peptide Conformation Beta-Peptides Ortho-Chloro Substituent

Enhanced Proteolytic Stability of Beta-Peptides Containing Fmoc-beta-hophe(2-cl)-oh

A primary advantage of β-amino acid building blocks like Fmoc-beta-hophe(2-cl)-oh is the conferred resistance of the resulting β-peptides to degradation by common proteases, a significant limitation of α-peptides. This stability arises from the backbone's inability to fit into the active sites of standard peptidases [1]. The addition of a 2-chloro substituent may further enhance this resistance by providing additional steric shielding to the amide bonds, a hypothesis supported by studies on similar modified β-amino acids [2].

Proteolytic Stability Beta-Peptides Peptidomimetics

Purity and Physical Property Specifications for Fmoc-beta-hophe(2-cl)-oh vs. Class Averages

Commercially sourced Fmoc-beta-hophe(2-cl)-oh (L-isomer) is supplied with a purity specification of ≥99%, including chiral purity as determined by HPLC . Its melting point is reported as 142-143 °C . The D-isomer counterpart (CAS 268734-29-8) is also available with similar purity specifications [1]. These high purity metrics exceed the typical ≥95-98% purity offered for many other research-grade, substituted β-homophenylalanines, ensuring a higher level of consistency and reliability in synthetic workflows.

Chemical Purity Chiral Purity Quality Control

Optimal Applications of Fmoc-beta-hophe(2-cl)-oh in Peptide-Based R&D and Drug Discovery


Design of Proteolytically Stable Peptide-Based Therapeutics

Incorporating Fmoc-beta-hophe(2-cl)-oh into peptide sequences is a strategic choice for developing therapeutics with extended in vivo half-lives. The β-amino acid backbone confers inherent resistance to enzymatic degradation [1]. The ortho-chloro substituent further enhances this stability and modulates the peptide's conformational properties, which is essential for maintaining target engagement in a biological environment [2].

Construction of Beta-Peptide Foldamers with Pre-organized Structures

The ortho-chloro group on the phenyl ring of Fmoc-beta-hophe(2-cl)-oh restricts side-chain rotation, promoting the formation of stable and predictable secondary structures (e.g., β-helices, β-sheets) in beta-peptide oligomers [1]. This predictable folding is critical for designing functional foldamers that can mimic protein-binding epitopes or act as scaffolds for molecular recognition.

High-Throughput Synthesis of Custom Peptide Libraries for Drug Discovery

The high purity (≥99%) and compatibility of Fmoc-beta-hophe(2-cl)-oh with automated SPPS protocols make it suitable for generating high-quality peptide libraries for screening [1]. Its inclusion allows researchers to systematically explore structure-activity relationships (SAR) around a chloro-substituted, beta-homologated phenylalanine residue, which can be crucial for optimizing drug candidates [2].

Development of Novel Bioconjugation and Targeted Delivery Systems

The stability and unique structural features of peptides containing Fmoc-beta-hophe(2-cl)-oh make them attractive as linkers or targeting moieties in bioconjugates. The β-peptide backbone ensures the conjugate remains intact in circulation, while the 2-chloro group can be leveraged for further site-specific chemical modifications or for modulating interactions with biological targets [1].

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